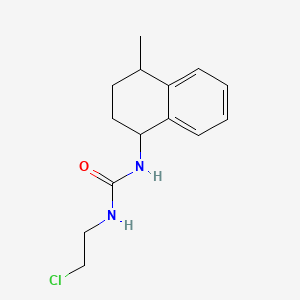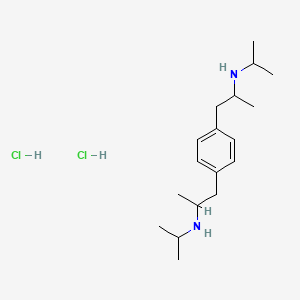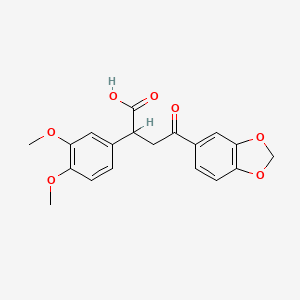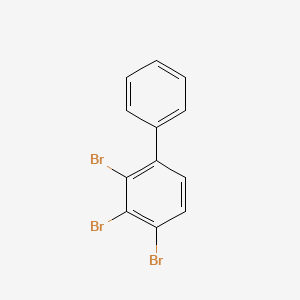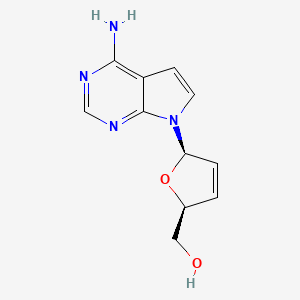
7-Deaza-2',3'-didehydrodideoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Deaza-2’,3’-didehydrodideoxyadenosine is a nucleoside analogue that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound is a modified form of adenosine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, and the 2’ and 3’ hydroxyl groups are removed. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of research .
準備方法
The synthesis of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 7-deazaadenine base: This is achieved by substituting the nitrogen atom at the 7-position with a carbon atom.
Glycosylation: The 7-deazaadenine base is then glycosylated with a suitable sugar moiety to form the nucleoside.
Dehydration: The 2’ and 3’ hydroxyl groups are removed through a dehydration reaction to yield the final product.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and the employment of automated synthesis equipment to streamline the process .
化学反応の分析
7-Deaza-2’,3’-didehydrodideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as copper sulfate, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the purine ring or the sugar moiety .
科学的研究の応用
7-Deaza-2’,3’-didehydrodideoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogues.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
作用機序
The mechanism of action of 7-Deaza-2’,3’-didehydrodideoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective against rapidly dividing cells, such as viruses and cancer cells .
類似化合物との比較
7-Deaza-2’,3’-didehydrodideoxyadenosine is unique compared to other nucleoside analogues due to its specific structural modifications. Similar compounds include:
2’,3’-dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups but retains the nitrogen atom at the 7-position.
7-Deazaadenosine: Contains the 7-deaza modification but retains the 2’ and 3’ hydroxyl groups.
2’,3’-didehydrodideoxyadenosine: Lacks both the 2’ and 3’ hydroxyl groups but does not have the 7-deaza modification.
The unique combination of the 7-deaza modification and the absence of the 2’ and 3’ hydroxyl groups in 7-Deaza-2’,3’-didehydrodideoxyadenosine imparts distinct chemical and biological properties, making it a valuable tool in various research applications .
特性
CAS番号 |
64702-16-5 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H12N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h1-4,6-7,9,16H,5H2,(H2,12,13,14)/t7-,9+/m0/s1 |
InChIキー |
KSGFFYDWGPAEFZ-IONNQARKSA-N |
異性体SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N |
正規SMILES |
C1=CC(OC1CO)N2C=CC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


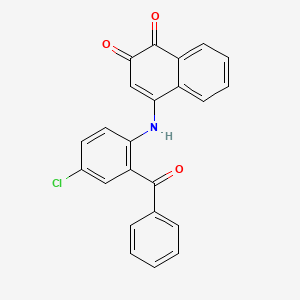

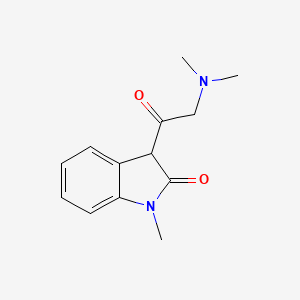
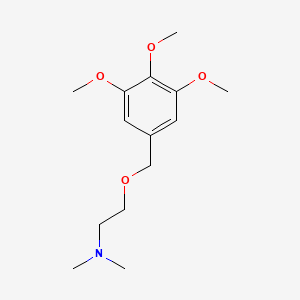
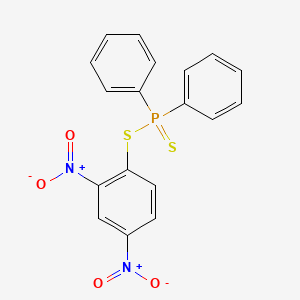

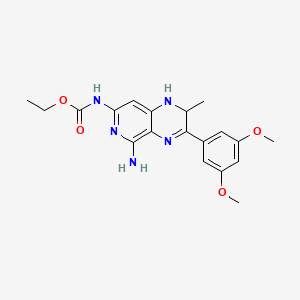
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
